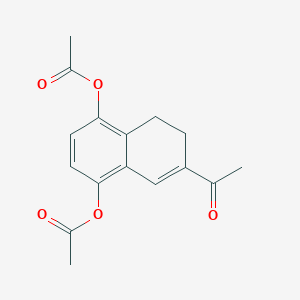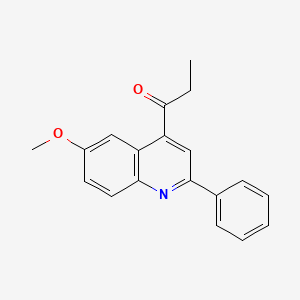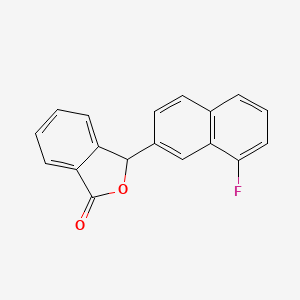
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is an organic compound that belongs to the class of picolinates. This compound is characterized by the presence of a chloropyridinyl group and a methylpicolinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate typically involves the reaction of 2-chloropyridine-4-ol with methyl 6-methylpicolinate in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((2-bromopyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-fluoropyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-iodopyridin-4-yl)oxy)-6-methylpicolinate
Uniqueness
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
methyl 3-(2-chloropyridin-4-yl)oxy-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-3-4-10(12(16-8)13(17)18-2)19-9-5-6-15-11(14)7-9/h3-7H,1-2H3 |
Clé InChI |
KDMRUBIYWJYLBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


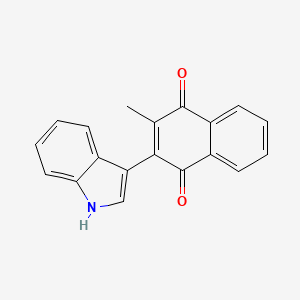
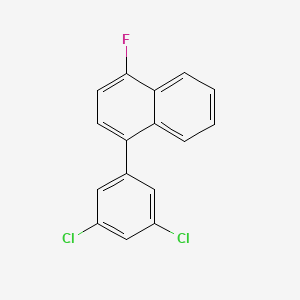
![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)

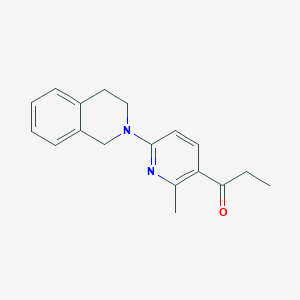
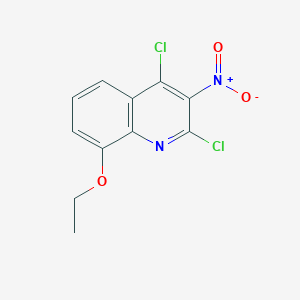

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
